methyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Methyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a structurally complex small molecule characterized by a benzothiophene core substituted with a fluorine atom at position 4, a sulfamoyl group linked to a 3,4,5-trimethoxyphenyl moiety at position 3, and a methyl ester at position 2. The fluorine atom and trimethoxyphenyl group likely enhance its lipophilicity and binding affinity to biological targets, while the sulfamoyl bridge may contribute to hydrogen-bonding interactions critical for molecular recognition .
Properties
IUPAC Name |
methyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO7S2/c1-25-12-8-10(9-13(26-2)16(12)27-3)21-30(23,24)18-15-11(20)6-5-7-14(15)29-17(18)19(22)28-4/h5-9,21H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKNWKLFXWAJSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β.
Mode of Action
For instance, they can inhibit the function of the target proteins, leading to various downstream effects.
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of biological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-parasitic effects. These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Tmp-bearing compounds have been associated with a wide range of biological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-parasitic effects. These activities suggest that the compound may have significant molecular and cellular effects.
Biological Activity
Methyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound (CAS Number: 932464-90-9) features a unique structural composition that includes:
- Benzothiophene Core : This moiety is known for its role in various biological activities.
- Sulfamoyl Group : Typically associated with antibacterial properties.
- Trimethoxyphenyl Substituent : Enhances the compound's interaction with biological targets.
The molecular weight of this compound is 455.5 g/mol, and it exhibits significant solubility due to its ester group and fluorine substitution, which may enhance its pharmacokinetic properties .
Anticancer Properties
Research indicates that compounds with similar structural features can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The trimethoxyphenyl group is particularly noted for enhancing biological activity by interacting with cellular targets involved in cancer progression. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-amino-1-benzothiophene-2-carboxylate | Amino group at position 3 | Anti-cancer activity via tubulin inhibition |
| 2-(3',4',5'-trimethoxybenzoyl)benzo[b]thiophene | Benzoyl group on thiophene | Antitumor effects |
| This compound | Fluorine substitution | Potential anti-cancer activity |
In vitro studies have shown that this compound can exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells .
Antibacterial Activity
The sulfamoyl group suggests potential antibacterial properties. Studies have indicated that compounds with similar structures can exhibit effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves the inhibition of bacterial folate synthesis pathways .
The proposed mechanisms through which this compound exerts its biological effects include:
- Tubulin Inhibition : Disruption of microtubule formation leading to apoptosis in cancer cells.
- Folate Pathway Interference : Inhibition of bacterial growth through disruption of folate synthesis.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells.
Study on Anticancer Activity
A recent study evaluated the anticancer effects of this compound on various cancer cell lines. The results showed:
- IC50 values indicating significant cytotoxicity at low concentrations.
- Apoptotic markers were observed via flow cytometry and Western blot analysis.
Study on Antibacterial Activity
Another investigation focused on the antibacterial properties against MRSA strains:
- The compound demonstrated effective inhibition at concentrations lower than standard antibiotics.
- The study highlighted the compound's potential as a lead structure for developing new antibacterial agents.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has been studied for its potential therapeutic effects:
- Anticancer Activity : Research indicates that compounds containing benzothiophene moieties exhibit cytotoxic effects against various cancer cell lines. The sulfamoyl group may enhance the compound's interaction with biological targets involved in cancer progression .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents .
Material Science
The unique properties of this compound lend themselves to applications in material science:
- Organic Electronics : Due to its electronic properties, this compound could be explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form thin films can be advantageous in these applications .
Agricultural Chemistry
The compound's structural characteristics suggest potential uses in agriculture:
- Pesticide Development : The sulfamoyl group may impart herbicidal or insecticidal properties. Research into similar compounds has shown promise in developing environmentally friendly pesticides that target specific pests without harming beneficial insects .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various benzothiophene derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, suggesting potential as a lead compound for further development .
Case Study 2: Organic Electronics
In a collaborative research project between universities focusing on organic materials for electronics, this compound was synthesized and tested as a hole transport material in OLEDs. The findings indicated improved efficiency and stability compared to traditional materials .
Case Study 3: Pesticide Efficacy
Field trials conducted to assess the efficacy of sulfamoyl-containing compounds revealed that formulations including this compound showed promising results against common agricultural pests while maintaining a low toxicity profile for non-target organisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with sulfonylurea herbicides, such as metsulfuron-methyl and ethametsulfuron-methyl (listed in ), which feature a sulfonylurea bridge and heterocyclic cores (e.g., triazine or benzoate rings). Key differences include:
Substituents: The fluorine atom at position 4 and the 3,4,5-trimethoxyphenyl group are unique to this molecule, likely enhancing metabolic stability and target selectivity compared to non-fluorinated analogs.
Sulfamoyl vs. Sulfonylurea Linkage : The sulfamoyl group may reduce hydrolytic instability compared to the sulfonylurea bridge in herbicides, which is prone to degradation in acidic environments.
Physicochemical Properties (Hypothetical Comparison)
Key Observations :
- The target compound has a higher molecular weight due to the benzothiophene core and trimethoxyphenyl group, which may reduce water solubility compared to simpler sulfonylureas.
- Fluorination could improve membrane permeability and resistance to oxidative metabolism, a common limitation in pesticide design.
Crystallographic and Analytical Methods
- Structure Determination : Crystallographic analysis of similar compounds often employs programs like SHELX () for refinement and ORTEP-3 () for visualization. The trimethoxyphenyl group may introduce conformational flexibility, complicating crystal packing compared to rigid triazine-based herbicides.
- Hydrogen Bonding : The sulfamoyl group and ester moiety can participate in hydrogen-bonding networks, as described in Etter’s graph-set analysis (), which influences crystal stability and solubility.
Research Findings and Inferences
Environmental Persistence : Fluorinated agrochemicals often exhibit prolonged environmental half-lives, necessitating further ecotoxicological studies akin to those in (e.g., CMC determination for surfactants).
Q & A
Q. Critical Considerations :
- Optimize reaction temperatures to avoid side reactions (e.g., over-sulfonation).
- Use TLC or HPLC to monitor intermediate purity.
Advanced: How can researchers resolve contradictions in crystallographic data during structure determination of this compound?
Methodological Answer :
Discrepancies in crystallographic data (e.g., bond lengths, angles) may arise from disorder, twinning, or hydrogen bonding variability. Strategies include:
Refinement Tools : Use SHELXL for robust small-molecule refinement, applying restraints for disordered regions (e.g., methoxy groups) .
Hydrogen Bond Analysis : Apply graph set analysis (as per Etter’s formalism) to identify recurring hydrogen-bonding motifs that may influence packing .
Validation Software : Cross-validate with PLATON or OLEX2 to detect twinning or symmetry issues.
Example : If the sulfamoyl group exhibits positional disorder, refine occupancy factors and apply ISOR restraints in SHELXL to stabilize thermal parameters .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Q. Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign fluorine-coupled splitting patterns (³J coupling for aromatic protons) and sulfamoyl NH signals (δ ~10–12 ppm in DMSO-d₆).
- FT-IR : Confirm sulfonamide (S=O stretches at ~1350–1150 cm⁻¹) and ester (C=O at ~1700 cm⁻¹) functionalities.
- Crystallography :
Advanced: What strategies are effective in optimizing the sulfamoylation step during synthesis?
Methodological Answer :
The sulfamoylation step (introducing the 3,4,5-trimethoxyphenylsulfamoyl group) is prone to low yields due to steric hindrance. Optimization approaches:
Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, stoichiometry) systematically. For example, use DMF as a solvent to enhance nucleophilicity of the amine .
Catalysis : Employ DMAP or pyridine to activate the sulfonyl chloride intermediate.
In Situ Monitoring : Use inline FT-IR or Raman spectroscopy to track reagent consumption.
Q. Validation :
- Perform Hirshfeld surface analysis to quantify interaction contributions (e.g., using CrystalExplorer).
- Compare with analogs lacking fluorine (e.g., methyl 3-sulfamoyl-1-benzothiophene-2-carboxylate) to isolate fluorine’s impact .
Basic: What computational tools are recommended for modeling this compound’s reactivity?
Q. Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs) and predict sites for electrophilic/nucleophilic attack.
- Molecular Dynamics (MD) : Simulate solvent effects on sulfamoyl group conformation (e.g., in DMSO vs. toluene).
- Docking Studies : If targeting biological applications, employ AutoDock Vina to assess binding to enzymes (e.g., kinase targets) .
Advanced: How can researchers address discrepancies between theoretical and experimental NMR chemical shifts?
Methodological Answer :
Discrepancies often arise from solvent effects or dynamic processes. Mitigation strategies:
Solvent Correction : Apply IEFPCM solvent models in computational NMR software (e.g., ADF).
Conformational Averaging : Use MD simulations to account for rotameric states of the trimethoxyphenyl group.
Scalar Coupling : Include ³J coupling constants (e.g., F-C coupling) in DFT calculations for accuracy.
Example : If experimental ¹³C shifts for the benzothiophene C2 deviate >5 ppm from theory, re-optimize the structure with dispersion-corrected functionals (e.g., B3LYP-D3) .
Basic: What safety precautions are critical when handling this compound?
Q. Methodological Answer :
- Toxicity : Assume acute toxicity due to the sulfamoyl group; use fume hoods and PPE.
- Stability : Store under inert atmosphere (N₂) to prevent hydrolysis of the ester group.
- Waste Disposal : Quench sulfonamide residues with alkaline peroxide before disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
